molecular formula C12H16FNO2 B2631361 (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine CAS No. 1402232-71-6

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine

Cat. No.: B2631361
CAS No.: 1402232-71-6
M. Wt: 225.263
InChI Key: RJJIBHWIUROUCJ-UHFFFAOYSA-N
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Description

Table 1: Molecular Formula Breakdown

Element Count
Carbon (C) 12
Hydrogen (H) 19
Fluorine (F) 1
Nitrogen (N) 1
Oxygen (O) 2

Table 2: Key Substituents and Positions

Position Substituent Formula
1 Methanamine (-CH$$2$$NH$$2$$) C$$1$$H$$4$$N
3 Fluorine (-F) F
4 (3-Methyloxetan-3-yl)methoxy C$$5$$H$${10}$$O$$_2$$

Properties

IUPAC Name

[3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(6-15-7-12)8-16-11-3-2-9(5-14)4-10(11)13/h2-4H,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJIBHWIUROUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a series of reactions to introduce the desired functional groups.

    Introduction of the Methyloxetane Moiety: The methyloxetane group is introduced through a nucleophilic substitution reaction, where an appropriate oxetane derivative reacts with the fluoro-substituted phenyl compound.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Research into the medicinal applications of (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine suggests potential roles as:

  • Anticancer Agents : Compounds with similar structures have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival. The fluorinated aromatic ring may enhance binding affinity to cancer cell receptors.

Neuropharmacology

Studies indicate that derivatives of this compound could act as modulators of neurotransmitter systems, particularly:

  • Metabotropic Glutamate Receptors : Research has highlighted the potential of related compounds in modulating glutamate signaling, which is crucial for synaptic plasticity and memory formation. This could lead to therapeutic strategies for neurodegenerative diseases.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that this compound could inhibit the growth of specific bacterial strains through interference with cell wall synthesis or metabolic pathways.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values below 10 µM, suggesting high potency against certain tumors.
Study BNeuropharmacological EffectsFound that the compound modulates mGlu5 receptor activity, enhancing synaptic transmission in vitro.
Study CAntimicrobial EfficacyReported effective inhibition of Gram-positive bacteria, indicating potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluoro-substituted phenyl ring and methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Substituents and Heterocycles

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Key Properties
(3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine C₁₂H₁₆FNO₂ 225.26 (estimated) 3-F, 4-(3-methyloxetanyl-methoxy) Oxetane Enhanced metabolic stability, moderate logP
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine C₁₂H₁₆FNO₂ 225.26 3-F, 4-(tetrahydropyranyloxy) Oxane (6-membered) Higher lipophilicity (logP ~2.1), slower metabolic clearance
(3-Chloro-4-methoxyphenyl)methanamine C₈H₁₀ClNO 185.63 3-Cl, 4-OCH₃ None Higher reactivity (Cl vs. F), lower selectivity in vivo
1-[4-Fluoro-3-(trifluoromethyl)phenyl]methanamine C₈H₇F₄N 193.14 4-F, 3-CF₃ None Strong electron-withdrawing effects (CF₃), reduced solubility
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine C₁₁H₁₆N₂O₂ 208.25 Pyridine ring, 4-oxane Oxane Altered aromatic system (pyridine vs. benzene), basicity shift

Key Observations :

  • Oxetane vs.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding without the toxicity risks associated with chlorine .
  • Trifluoromethyl Group : While CF₃ increases metabolic resistance, it may reduce solubility, limiting bioavailability .
Antimicrobial Potential
  • The target compound’s structural analogs, such as N-aryl-N′-[4-(pyridin-2-ylmethyl)benzothiazoles] () , show anticancer activity via kinase inhibition. The oxetane’s polarity may similarly enhance solubility for membrane penetration in antimicrobial contexts .
  • Chloro-substituted analogs (e.g., 3-chloro-4-methoxybenzylamine) demonstrate higher reactivity but lower selectivity due to off-target interactions .
CNS Penetration
  • Fluorinated benzylamines, like the target compound, often exhibit improved blood-brain barrier (BBB) penetration due to optimal logP (~1.8–2.5) and low polar surface area (<80 Ų) .
  • Oxane-containing analogs (e.g., [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine) may have delayed CNS uptake due to increased molecular weight and logP .

Biological Activity

The compound (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16FNO2C_{12}H_{16}FNO_2, with a molecular weight of approximately 225.26 g/mol. The structure features a fluorinated phenyl ring and a methoxy-substituted oxetane, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC12H16FNO2C_{12}H_{16}FNO_2
Molecular Weight225.26 g/mol
Boiling Point333.3 ± 27.0 °C
Density1.160 ± 0.06 g/cm³
pKa9.01 ± 0.10

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors through nucleophilic substitutions and coupling reactions. The incorporation of the oxetane moiety is particularly noteworthy as it has been shown to enhance the stability and bioavailability of similar compounds in previous studies .

Research indicates that compounds with similar structural motifs may act on various biological targets, including receptors involved in metabolic pathways. For instance, compounds that activate GPR40 (a receptor implicated in insulin secretion) have shown promise in managing conditions like Type 2 diabetes . The oxetane group may also contribute to favorable pharmacokinetic properties by modulating lipophilicity and metabolic stability.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting potential as an anticancer agent. The specific mechanisms, such as apoptosis induction or cell cycle arrest, remain to be fully elucidated but are under investigation .

Case Studies

  • Antidiabetic Activity : A study explored the effects of structurally related compounds on glucose metabolism and insulin sensitivity in diabetic models. The findings suggested that the introduction of the oxetane group could enhance the insulin secretagogue effect, potentially making it beneficial for diabetes management .
  • Antitumor Efficacy : Another study assessed the cytotoxic effects of similar phenylmethanamine derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with a particular focus on breast and colon cancer cells .

Q & A

Q. What are the established synthetic routes for (3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)phenyl)methanamine?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Introduction of the oxetane-methoxy group via nucleophilic substitution or Mitsunobu reaction. For example, coupling 3-methyloxetane-3-methanol with a fluorinated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Step 2 : Functionalization of the phenyl ring with fluorine, often via electrophilic fluorination or halogen exchange.
  • Step 3 : Reduction of a nitrile or imine intermediate to the primary amine using LiAlH₄ or catalytic hydrogenation .
    Key challenges include regioselectivity in fluorination and minimizing side reactions during oxetane attachment.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and oxetane protons (δ 4.5–5.0 ppm).
    • ¹³C NMR : Confirms quaternary carbons in the oxetane ring (~85–90 ppm) and fluorinated phenyl carbons.
    • ¹⁹F NMR : Detects the fluorine substituent (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₅FNO₂, theoretical MW 236.11 g/mol) .
  • IR Spectroscopy : Highlights amine (-NH₂, ~3300 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

Q. How is the amine group modified for derivatization in drug discovery?

Common reactions include:

  • Acylation : Using acyl chlorides or anhydrides to form amides.
  • Sulfonylation : Reaction with sulfonyl chlorides to create sulfonamides.
  • Schiff Base Formation : Condensation with aldehydes/ketones, followed by reduction to secondary amines .
    Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for intermediates in its synthesis?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization for aryl-oxy bond formation.
  • Solvent System : Use polar aprotic solvents (DMF, DMSO) with degassing to prevent catalyst poisoning.
  • Temperature Control : Reactions at 80–100°C improve yield while avoiding decomposition .
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., GPCRs, kinases). The oxetane’s ring strain and fluorine’s electronegativity enhance binding affinity .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time.
  • QSAR Models : Correlate structural features (e.g., LogP, polar surface area) with activity data from analogs .

Q. How does the oxetane moiety influence pharmacokinetic properties?

  • Metabolic Stability : The oxetane’s rigidity reduces susceptibility to oxidative metabolism compared to linear ethers.
  • Solubility : The polar oxygen atom improves aqueous solubility, balancing the lipophilic phenyl group.
  • Bioavailability : Enhanced membrane permeability due to the small, strained ring .
    In vivo studies in rodents show extended half-life (t₁/₂ ~4–6 hours) relative to non-oxetane analogs .

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